molecular formula C15H15NO3 B1300996 methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate CAS No. 347332-01-8

methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate

Cat. No.: B1300996
CAS No.: 347332-01-8
M. Wt: 257.28 g/mol
InChI Key: ILWHGQULIVXXKH-UHFFFAOYSA-N
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Description

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. This compound is characterized by a pyrrole ring substituted with a formyl group and two methyl groups, attached to a benzoate ester. It is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.

Major Products

    Oxidation: 4-(3-carboxy-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid.

    Reduction: 4-(3-hydroxymethyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: Similar structure but lacks the ester group.

    Methyl 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate: Similar structure but lacks the formyl group.

Uniqueness

Methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to the presence of both a formyl group and an ester group on the pyrrole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

methyl 4-(3-formyl-2,5-dimethylpyrrol-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-8-13(9-17)11(2)16(10)14-6-4-12(5-7-14)15(18)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILWHGQULIVXXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)C(=O)OC)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363463
Record name methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347332-01-8
Record name methyl 4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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